
Eflornithine hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step chemical processThe final steps involve deprotection and purification to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Eflornithine hydrochloride primarily undergoes substitution reactions due to the presence of the difluoromethyl group. It can also participate in ion-pair formation reactions with various reagents .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the difluoromethyl group under specific conditions.
Ion-Pair Formation: this compound reacts with ion-pair reagents such as bromocresol green, bromophenol blue, methyl orange, and bromothymol blue in buffered solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pair formation with bromocresol green results in a complex that can be measured spectrophotometrically .
Applications De Recherche Scientifique
Medical Applications
1.1 Treatment of Hirsutism
Eflornithine hydrochloride is primarily known for its application in treating facial hirsutism in women. The U.S. Food and Drug Administration approved its topical formulation (Vaniqa®) for this purpose in 2000. Clinical studies have demonstrated that the cream, applied twice daily, significantly reduces hair growth by inhibiting the proliferation of hair matrix cells through the irreversible inhibition of ornithine decarboxylase, crucial for polyamine synthesis essential for hair follicle growth .
Table 1: Clinical Efficacy of this compound Cream
Study Type | Sample Size | Duration | Outcome |
---|---|---|---|
Randomized Controlled Trial | 100 women | 24 weeks | Significant reduction in hair length and mass |
Safety Study | 230 subjects | Various | Favorable dermal safety profile |
1.2 Neuroblastoma Treatment
This compound has also been investigated for its efficacy in preventing relapse in high-risk neuroblastoma patients. Studies indicate that it restores balance in the LIN28/Let-7 metabolic pathway, thereby decreasing the expression of oncogenic drivers like MYCN and LIN28B. This mechanism suggests a potential role in cancer therapy by inducing senescence and inhibiting tumor formation in animal models .
Cosmetic Applications
2.1 Hair Growth Inhibition
Beyond its medical applications, this compound is utilized in cosmetic formulations aimed at reducing unwanted facial hair growth. Recent innovations include the development of electrospun nanofibers loaded with this compound for enhanced skin penetration and localized action. These fibers showed promising results in reducing hair growth in preclinical studies .
Table 2: Characteristics of this compound-Loaded Nanofibers
Property | Value |
---|---|
Fiber Diameter | 490 ± 140 nm |
Encapsulation Efficiency | 88 ± 7% |
Drug Loading Capacity | 92 ± 7 μg/mg |
Initial Drug Release (5 min) | 80% |
Safety and Tolerability
This compound exhibits a favorable safety profile when used topically. Studies highlight that while some erythema and irritation can occur, these effects are generally mild and resolve quickly. No serious adverse events have been reported, making it suitable for routine cosmetic use .
Innovative Delivery Systems
Recent research has explored innovative delivery systems to enhance the efficacy of this compound:
4.1 Microneedle Technology
Microneedle-assisted delivery has been shown to improve the permeation of this compound through the skin significantly. In vivo studies demonstrate that pre-treating skin with microneedles before applying eflornithine cream enhances its effectiveness in inhibiting hair regrowth due to increased drug absorption .
Mécanisme D'action
Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell division and growth. By inhibiting this enzyme, this compound reduces the levels of polyamines, thereby slowing down cell proliferation. This mechanism is particularly effective in conditions where rapid cell growth is a problem, such as in certain cancers and parasitic infections .
Comparaison Avec Des Composés Similaires
Melarsoprol: Another drug used to treat African trypanosomiasis, but it has a different mechanism of action and a higher toxicity profile.
Uniqueness: this compound is unique in its specific inhibition of ornithine decarboxylase, making it highly effective in conditions where polyamine biosynthesis is upregulated. Its relatively low toxicity compared to other treatments for African trypanosomiasis also sets it apart .
Activité Biologique
Eflornithine hydrochloride, also known as Vaniqa, is a potent irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme critical in the biosynthesis of polyamines. This compound has garnered attention for its therapeutic applications, particularly in treating hirsutism and as an adjunct therapy in neuroblastoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant research findings.
Eflornithine acts primarily by inhibiting ODC, the first and rate-limiting enzyme in polyamine synthesis. By binding irreversibly to ODC, eflornithine prevents the substrate ornithine from accessing the active site, leading to a depletion of polyamines such as putrescine. This inhibition disrupts various cellular processes, including:
- RNA and DNA Synthesis : The reduction in polyamines impairs nucleic acid synthesis, which is crucial for cell proliferation.
- Cell Growth Regulation : Eflornithine has been shown to induce senescence in cancer cells, particularly in MYCN-amplified neuroblastoma cells, thereby suppressing tumor growth .
The structural similarity between eflornithine and ornithine allows it to effectively compete for binding at the active site of ODC. The presence of a difluoromethyl group enhances its binding affinity, resulting in a stable complex that blocks enzymatic activity .
Clinical Applications
This compound is primarily utilized for:
- Facial Hirsutism : Approved for the topical treatment of unwanted facial hair in women, eflornithine cream has demonstrated significant efficacy in reducing hair regrowth. Clinical studies have shown:
- Neuroblastoma : Eflornithine has been explored as a therapeutic agent in pediatric neuroblastoma due to its ability to inhibit tumor growth by disrupting polyamine metabolism. It has shown promise in preventing tumor formation in animal models .
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
Study | Population | Treatment Duration | Outcome |
---|---|---|---|
Jordan et al. (2016) | Women with hirsutism | 6 months | Statistically significant reduction in hair regrowth (p < 0.05) |
Efficacy Assessment (2016) | Randomized controlled trials | 24 weeks | Success rate of 44% in eflornithine group vs. 13% in control (p ≤ 0.001) |
Neuroblastoma Research (2024) | Mice models | Variable | Delayed tumor formation with eflornithine treatment |
Case Studies
- Hirsutism Treatment : A systematic review highlighted that topical eflornithine significantly reduced unwanted facial hair over a six-month period. Patients reported high satisfaction rates with the treatment's efficacy compared to placebo .
- Neuroblastoma : In preclinical studies, eflornithine demonstrated cytostatic effects by inducing senescence and inhibiting neurosphere formation in MYCN-amplified neuroblastoma cells, suggesting potential for clinical application in this malignancy .
Propriétés
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGNNYJFSHYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019072 | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-68-3, 68278-23-9 | |
Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EFLORNITHINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eflornithine hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Eflornithine hydrochloride (DFMO) is a suicide inhibitor of the enzyme ornithine decarboxylase (ODC). [] This enzyme is crucial for the biosynthesis of polyamines, which play essential roles in cell growth and proliferation. [] By irreversibly inhibiting ODC, DFMO disrupts polyamine production, leading to the inhibition of tumor cell growth and proliferation. [, ]
A: Polyamines are essential for various cellular processes, including DNA replication, transcription, and translation. Depletion of polyamines by DFMO leads to cell cycle arrest, inhibition of protein synthesis, and ultimately, cell death. [] This mechanism is particularly effective against rapidly dividing cells, such as those found in tumors and certain parasites.
A: The molecular formula of this compound is C7H12F2N2O2·HCl. Its molecular weight is 234.64 g/mol. [, , , , , , , , , , , , , , ]
A: this compound exhibits good heat stability but is slightly susceptible to oxidative and photodegradation. [] Studies have shown that incorporating this compound into solid lipid microparticles can enhance its stability and provide sustained release. []
ANone: Several analytical techniques have been developed and validated for the quantification of this compound in various matrices. These methods include:
- UV Spectroscopy: This simple and sensitive method uses a specific wavelength to measure the absorbance of this compound in solution. [, , , , , ]
- High-Performance Liquid Chromatography (HPLC): This technique provides high resolution and sensitivity for separating and quantifying this compound in complex mixtures. [, , ]
- High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and cost-effective alternative to HPLC for the analysis of this compound in pharmaceutical formulations. []
A: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, and specificity. [, , ] This involves establishing linearity, limit of detection, accuracy, precision, ruggedness, robustness, and system suitability. []
A: Researchers have investigated various drug delivery systems to enhance the efficacy and minimize the side effects of this compound. One promising approach involves encapsulating the drug in solid lipid microparticles, which have shown improved permeation and sustained release characteristics in in vitro and ex vivo studies. [, ] Another strategy utilizes electrospun nanofibers loaded with this compound as a potential face mask for hirsutism treatment, aiming for localized and sustained drug delivery. []
A: Clinical studies have demonstrated that topical application of this compound cream can effectively reduce facial hair growth in women with hirsutism. [, , , ] Combining this compound with laser hair removal has also shown promising results in treating pseudofolliculitis barbae. []
A: Besides hirsutism, this compound has been successfully used to treat Pneumocystis carinii pneumonia, a common opportunistic infection associated with AIDS. [, ] It acts by inhibiting the parasite's ODC, leading to polyamine depletion and ultimately, parasite death. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.